![molecular formula C14H12ClN3O3S B2839667 N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-77-8](/img/structure/B2839667.png)
N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is determined by various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions with hydrazonoyl halides . The detailed chemical reactions are not specified in the available resources.Scientific Research Applications
- This compound was synthesized through a three-step reaction, with the condensation reaction of protected vanillin and 2-chloro-4,6-dimethylpyrimidine being the most efficient step, resulting in a total yield of 72% .
- Characterization was performed using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry. Theoretical spectra obtained by density functional theory (DFT) matched well with experimental data .
- Compound 7 exhibited solvatochromism, with higher molar extinction coefficient (log ε = 4.57) and fluorescence quantum yield (ϕ = 0.38) in toluene compared to acetonitrile or methanol. UV-visible spectroscopy and steady-state fluorescence emission studies were conducted to explore its behavior in solvents of varying polarities .
- For instance, compounds with similar structures demonstrated anti-inflammatory and analgesic activities, along with low ulcerogenic indices .
Synthesis and Characterization
Solvatochromism and Spectroscopic Properties
Biological Potential and Medicinal Applications
Material Science and Applications
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that the compound may have similar targets.
Mode of Action
Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound likely affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may exert its neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is likely a reduction in neuroinflammation and neurodegeneration, given its potential neuroprotective and anti-inflammatory properties . This could potentially slow the progression of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-11-3-2-8(6-10(11)15)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-3,6-7H,4-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKATXTXEBKWLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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